molecular formula C26H28N4S B2687330 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea CAS No. 686751-59-7

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea

Cat. No. B2687330
CAS RN: 686751-59-7
M. Wt: 428.6
InChI Key: DMXUOSHNDPWHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea is a useful research compound. Its molecular formula is C26H28N4S and its molecular weight is 428.6. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Human Immunodeficiency Virus Type 1 Reverse Transcriptase

A series of thiourea derivatives, including compounds structurally related to 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea, were prepared and screened for their activity as non-nucleoside inhibitors of human immunodeficiency virus type 1 reverse transcriptase. Derivatives with specific moieties showed significant inhibitory activity, though they were less potent than the known drugs nevirapine and trovirdine (Heinisch et al., 1997).

Catalysis of Asymmetric Transfer Hydrogenation of Ketones

Complexes derived from related thiourea compounds have been explored for their catalytic activity in the asymmetric transfer hydrogenation of ketones. The research focused on the synthesis of Fe(II) and Ni(II) complexes with ligands structurally analogous to 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea, demonstrating their effectiveness in facilitating the conversion of ketones with varying yields (Magubane et al., 2017).

Antimicrobial Agents

A novel series of thiazole derivatives incorporating the pyridine moiety, similar in structure to the thiourea compound , showed potential as antimicrobial agents. These compounds exhibited significant antimicrobial activities, with one compound displaying particularly notable antibacterial and antifungal effects (Khidre & Radini, 2021).

Molecular Docking and DNA Binding

A study on 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, a compound with a similar structure, revealed insights into its molecular docking with B-DNA, DNA binding constant, and cytotoxic nature through MTT assay against MCF-7 cell line. This research provides a foundation for understanding how related thiourea compounds could interact with biological targets (Mushtaque et al., 2016).

properties

IUPAC Name

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(3-methylphenyl)-1-(pyridin-3-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4S/c1-18-6-4-8-22(14-18)29-26(31)30(17-21-7-5-12-27-16-21)13-11-23-20(3)28-25-10-9-19(2)15-24(23)25/h4-10,12,14-16,28H,11,13,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXUOSHNDPWHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)C)C)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.